molecular formula C25H23N3O3 B2888148 2-amino-N-(3,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903312-57-2

2-amino-N-(3,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2888148
CAS RN: 903312-57-2
M. Wt: 413.477
InChI Key: SARHUKXBQMXJHX-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, also known as DMPI, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various indolizine derivatives and related compounds, focusing on their structural characterization through spectral data and elemental analysis. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the utility of these compounds in cytotoxic studies against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Activities

Novel compounds synthesized from indolizine derivatives have been evaluated for their antimicrobial and antitumor activities. For instance, Badne et al. (2011) synthesized 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds, which were screened for antimicrobial activity (S. G. Badne, D. Swamy, V. Bhosale, S. V. Kuberkar, 2011).

Potential Applications

Research into indolizine derivatives also explores their potential applications in various domains, including materials science and drug development. For instance, Liou and Chang (2008) synthesized highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, highlighting the application of these materials in electrochromic devices (Guey‐Sheng Liou, Cha-Wen Chang, 2008).

properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-7-10-18(14-16(15)2)27-25(30)21-20-6-4-5-13-28(20)23(22(21)26)24(29)17-8-11-19(31-3)12-9-17/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHUKXBQMXJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

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